An In-depth Technical Guide to the Chemical Properties and Potential of 4,7-Dimethylisoindolin-1-one
An In-depth Technical Guide to the Chemical Properties and Potential of 4,7-Dimethylisoindolin-1-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
The isoindolin-1-one core is a privileged heterocyclic scaffold renowned for its prevalence in a wide array of biologically active compounds and approved pharmaceuticals.[1] This technical guide focuses on a specific derivative, 4,7-Dimethylisoindolin-1-one, providing a comprehensive overview of its chemical properties, plausible synthetic routes, and analytical characterization. By synthesizing data from analogous structures and established chemical principles, this document serves as a foundational resource for researchers aiming to explore the therapeutic potential of this and related compounds. We delve into the rationale behind synthetic strategies, predict spectroscopic signatures, and discuss the reactivity and vast potential of this molecular architecture in modern drug discovery.
Molecular Structure and Physicochemical Properties
4,7-Dimethylisoindolin-1-one is a bicyclic aromatic lactam. The core structure consists of a benzene ring fused to a γ-lactam ring. The dimethyl substitution on the aromatic ring at positions 4 and 7 distinguishes it from the parent compound, phthalimidine (isoindolin-1-one).[2] While this specific derivative is not widely cataloged, its properties can be reliably inferred from the parent scaffold and general chemical principles.
Table 1: Chemical Identifiers and Predicted Physicochemical Properties
| Property | Value | Source / Rationale |
| IUPAC Name | 4,7-Dimethyl-2,3-dihydro-1H-isoindol-1-one | Standard Nomenclature |
| Molecular Formula | C₁₀H₁₁NO | - |
| Molecular Weight | 161.20 g/mol | Calculated |
| CAS Number | Not readily available in public databases. | - |
| Canonical SMILES | CC1=CC=C(C2=C1C(=O)NC2)C | - |
| Appearance | Predicted to be a white to off-white solid. | Based on analogous isoindolinones.[3] |
| Solubility | Predicted to be soluble in organic solvents (e.g., DMSO, DMF, Methanol, Chloroform) and poorly soluble in water. | Based on its aromatic and lactam structure.[4] |
| Melting Point | Predicted to be in the range of 140-160 °C. | Analogy to substituted aromatic compounds. |
Synthesis and Reaction Mechanisms
The synthesis of the isoindolin-1-one core is a well-trodden path in organic chemistry, with numerous methodologies developed.[5][6] These often involve the cyclization of an ortho-substituted benzamide or a related precursor. For 4,7-Dimethylisoindolin-1-one, a plausible and robust approach involves a base-promoted cascade reaction starting from 2-acylbenzonitrile, a strategy noted for its efficiency and use of mild conditions.[7]
The rationale for this approach is the high reactivity of the ortho-carbonyl and nitrile groups, which, under basic conditions, can undergo an intramolecular cyclization to form the stable five-membered lactam ring.
Experimental Protocol: Base-Promoted Synthesis
This protocol is adapted from established procedures for similar isoindolin-1-ones.[7]
-
Preparation: To a flame-dried round-bottom flask, add 2-acetyl-3,6-dimethylbenzonitrile (1.0 equiv).
-
Reagent Addition: Add anhydrous potassium carbonate (K₂CO₃, 1.2 equiv) as the base. The choice of a mild, inexpensive base like K₂CO₃ makes this process environmentally benign and cost-effective.[7]
-
Solvent: Add anhydrous acetonitrile (CH₃CN) to the flask to achieve a concentration of approximately 0.4-0.5 M. Acetonitrile is a suitable polar aprotic solvent for this type of reaction.
-
Reaction: Heat the reaction mixture to 50 °C in an oil bath and stir vigorously. The elevated temperature provides the necessary activation energy for the intramolecular cyclization.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Workup: After cooling to room temperature, concentrate the mixture in vacuo. Resuspend the residue in ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure 4,7-Dimethylisoindolin-1-one.
Analytical Characterization
A robust analytical workflow is critical to confirm the identity and purity of the synthesized compound. This involves a combination of spectroscopic techniques.
Predicted Spectroscopic Data
The following data are predicted based on the chemical structure and known values for analogous compounds.[8][9][10]
Table 2: Predicted Spectroscopic Signatures for 4,7-Dimethylisoindolin-1-one
| Technique | Predicted Data | Rationale / Interpretation |
| ¹H NMR | δ 7.0-7.2 (m, 2H, Ar-H), δ ~8.5 (br s, 1H, NH), δ 4.4 (s, 2H, CH₂), δ 2.3-2.5 (s, 6H, 2 x CH₃) | Aromatic protons on the substituted ring. The lactam N-H proton is typically broad and downfield. The benzylic CH₂ protons appear as a singlet. The two methyl groups are expected to be singlets with slightly different chemical shifts. |
| ¹³C NMR | δ ~170 (C=O), δ 125-145 (aromatic C), δ ~45 (CH₂), δ ~20 (CH₃) | The carbonyl carbon of the γ-lactam is characteristically downfield. Aromatic carbons appear in their typical range. The aliphatic methylene and methyl carbons appear upfield. |
| FT-IR (cm⁻¹) | 3200-3300 (N-H stretch), 3000-3100 (Aromatic C-H stretch), 2850-2950 (Aliphatic C-H stretch), 1680-1700 (C=O amide I band), 1600-1620 (C=C aromatic stretch) | These frequencies are characteristic of the key functional groups: the secondary amide (lactam) and the substituted aromatic ring. The C=O stretch is a particularly strong and diagnostic peak. |
| HRMS (ESI) | m/z: 162.0919 [M+H]⁺, 184.0738 [M+Na]⁺ | High-resolution mass spectrometry would confirm the elemental composition (C₁₀H₁₁NO). |
Reactivity and Applications in Drug Development
The isoindolin-1-one scaffold is not merely a synthetic curiosity; it is a cornerstone in medicinal chemistry, recognized for its ability to interact with a multitude of biological targets.[6]
Chemical Reactivity
The key points of reactivity are the lactam moiety and the aromatic ring.
-
N-H Acidity: The proton on the lactam nitrogen is weakly acidic and can be deprotonated with a strong base, allowing for N-alkylation or N-arylation to introduce diverse substituents.
-
Lactam Carbonyl: The carbonyl group can undergo nucleophilic attack, though it is less reactive than a ketone due to resonance stabilization from the nitrogen lone pair.
-
Aromatic Ring: The dimethyl-substituted benzene ring is activated towards electrophilic aromatic substitution, although the positions are sterically influenced by the existing methyl groups and the fused ring.
Significance in Drug Discovery
The rigid, planar structure of the isoindolin-1-one core provides a stable platform for orienting functional groups in three-dimensional space to optimize interactions with protein binding sites. This has led to its incorporation into drugs with a wide range of activities:
-
Anticancer Activity: Many isoindolin-1-one derivatives show potent anticancer effects.[11][12] They have been investigated as inhibitors of crucial enzymes like carbonic anhydrases and various kinases involved in cell cycle regulation.
-
Anti-inflammatory and Immunomodulatory: The most famous examples are thalidomide and its analogs (lenalidomide, pomalidomide), which are potent immunomodulators used in treating multiple myeloma. The isoindolin-1-one core is essential for their biological activity.
-
CNS and Other Activities: The scaffold has been explored for developing antipsychotics, antihypertensives, and analgesics, demonstrating its remarkable versatility.[12][13]
The 4,7-dimethyl substitution pattern of the titular compound offers a unique lipophilic and steric profile compared to other derivatives, which could be exploited to achieve novel target selectivity or improved pharmacokinetic properties.
Safety and Handling
While specific toxicity data for 4,7-Dimethylisoindolin-1-one is unavailable, it is prudent to handle it as a potentially hazardous substance based on the profiles of related chemical classes.
-
General Handling: Work in a well-ventilated area, preferably within a chemical fume hood. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses with side shields, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
First Aid:
-
Skin Contact: Immediately wash with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.
-
Inhalation: Move the person to fresh air.
-
Ingestion: Rinse mouth. Do NOT induce vomiting.
-
In all cases of exposure, seek medical attention.
-
Conclusion
4,7-Dimethylisoindolin-1-one represents an intriguing yet underexplored member of the pharmacologically vital isoindolin-1-one family. This guide provides a comprehensive, albeit predictive, framework of its core chemical properties. We have outlined a reliable synthetic strategy, proposed a robust analytical workflow for its characterization, and situated the molecule within the broader context of its potential in drug discovery. The true value of this compound will be realized through its synthesis and subsequent biological evaluation, for which this document provides the essential scientific foundation.
References
- ResearchGate. (n.d.). Examples of biologically active isoindolinone derivatives.
-
Gümüş, M., Çetinkaya, Y., Atasever, A., Karataş, A., Alp, E., Beydemir, Ş., & Ceylan, M. (2023). Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies. ACS Omega, 8(13), 12035–12046. [Link]
- Supporting Information. (n.d.). Knowledge UChicago.
-
Çalışkan, B., Kurt, B., Çetinkaya, Y., Atasever, A., Karataş, A., Alp, E., Beydemir, Ş., & Ceylan, M. (2025). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. Chemistry & Biodiversity. [Link]
- ResearchGate. (n.d.). Some biologically active isoindolinone derivatives.
- Krasilnikova, A. A., Eltsov, O. S., Gornostaev, G. A., & Larionov, V. B. (2025). Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. Pharmaceutical Chemistry Journal, 58(10), 1-7.
- Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra.
- Supplementary Information File. (n.d.).
- PubChem. (n.d.). 4,7-Epoxy-1H-isoindole-1,3(2H)-dione, 3a,4,7,7a-tetrahydro-.
- Spectroscopic and analytical data for isoindolinone derivatives. (n.d.). Royal Society of Chemistry.
-
Chen, Y.-A., Chen, Y.-C., Chen, C.-W., & Liu, Y.-H. (2022). Investigation of Four Sets of NMR Spectra for One Racemic Compound of Pseudoresonance Structures. The Journal of Organic Chemistry, 87(15), 10186–10191. [Link]
-
Yue, D., Yao, T., & Larock, R. C. (2005). Regio- and Stereoselective Synthesis of Isoindolin-1-ones via Electrophilic Cyclization. The Journal of Organic Chemistry, 70(25), 10292–10296. [Link]
- Chand, M., et al. (2013). Asymmetric Cascade Aza-Henry/Lactamization Reaction in the Highly Enantioselective Organocatalytic Synthesis of 3-(Nitromethyl)isoindolin-1-ones from α-Amido Sulfones. The Journal of Organic Chemistry, 78(15), 7357–7366.
- PubChem. (n.d.). Phthalimidine.
-
Organic Chemistry Portal. (n.d.). Synthesis of isoindolinones. Retrieved from [Link]
- Tan, Y. Q., et al. (2020).
- CymitQuimica. (n.d.). CAS 5621-17-0: 4,7-Dimethyl-1H-indole.
- NIST. (n.d.). 4,7-dimethyl-1H-indole. NIST Chemistry WebBook.
- Al-Hadedi, A. A. M., et al. (2022).
- ResearchGate. (n.d.). Synthesis of isoindolin-1-ones via CuI-catalyzed one-pot....
- Base-Promoted Cascade Reactions for the Synthesis of 3,3-Dialkylated Isoindolin-1-ones and 3-Methyleneisoindolin-1-ones. (2021). IRIS.
- ResearchGate. (n.d.). Isoindolinone Synthesis via One-Pot Type Transition Metal Catalyzed C-C Bond Forming Reactions.
- PubChem. (n.d.). Isoindoline.
- Cheméo. (n.d.). 4,7-Dimethyl-1-tetralone - Chemical & Physical Properties.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Phthalimidine | C8H7NO | CID 10199 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 4. CAS 5621-17-0: 4,7-Dimethyl-1H-indole | CymitQuimica [cymitquimica.com]
- 5. Isoindolinone synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. iris.unisa.it [iris.unisa.it]
- 8. beilstein-journals.org [beilstein-journals.org]
- 9. rsc.org [rsc.org]
- 10. Investigation of Four Sets of NMR Spectra for One Racemic Compound of Pseudoresonance Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
